![molecular formula C20H13ClN2O2S B2849783 N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-4-氯苯甲酰胺 CAS No. 325979-19-9](/img/structure/B2849783.png)

N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-4-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

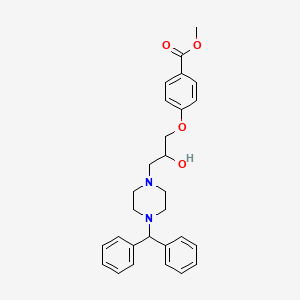

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide” is a compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学研究应用

有机合成和化学性质:含有苯并[d]噻唑和苯甲酰部分的有机化合物,如 N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-4-氯苯甲酰胺,由于其多功能的化学性质而在有机化学中具有重要的意义。例如,研究探讨了涉及反应的各种衍生物的合成,突出了它们作为有机合成中间体的潜力。N-卤代化合物及其衍生物表现出多种反应,这些反应对于制备更复杂的分子至关重要,包括具有潜在生物活性的分子 (Fuchigami & Odo, 1977)。

药物研究:苯并[d]噻唑和苯甲酰的衍生物因其在药物发现和开发中的潜力而被广泛研究。例如,已经评估了该类化合物中的化合物的血清素受体拮抗特性,证明了结构修饰在增强生物活性中的作用 (Harada et al., 1995)。此外,已经研究了这些化合物抑制特定酶的能力,展示了它们作为治疗与酶功能障碍相关的疾病的治疗剂的潜力 (Röver et al., 1997)。

抗菌和抗肿瘤活性:苯并[d]噻唑和苯甲酰衍生物的结构框架使其具有抗菌和抗肿瘤活性。研究已经确定了几种具有针对多种细菌和真菌物种的有希望的抗菌特性的衍生物。这突出了这些化合物在开发新的抗菌剂中的潜力 (Chawla, 2016)。类似地,对苯并[d]噻唑核心的修饰产生了具有显着抗肿瘤特性的化合物,为癌症治疗研究提供了新的途径 (Kashiyama et al., 1999)。

材料科学应用:苯并噻唑衍生物的光学性质,如发光,使其对材料科学应用具有吸引力。例如,它们在白光发射材料开发中的应用展示了这些化合物在为光学器件创造新材料方面的潜力 (Lu et al., 2017)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown promising activity against Staphylococcus aureus .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the targeted organisms . The specific interaction between Oprea1_746720 and its target is a subject of ongoing research.

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the normal functioning of the targeted organisms, leading to their inhibition . The exact pathways and their downstream effects are subjects of ongoing research.

Pharmacokinetics

A study has shown that benzothiazole derivatives have a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of Oprea1_746720 is a subject of ongoing research.

Result of Action

Benzothiazole derivatives have been found to exhibit inhibitory effects against the growth of certain organisms . The specific effects of Oprea1_746720 at the molecular and cellular levels are subjects of ongoing research.

生化分析

Biochemical Properties

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . Specifically, it has been observed to bind to the active sites of enzymes such as Staphylococcus aureus NCIM 5021, leading to the inhibition of bacterial growth . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent the enzyme from performing its normal catalytic functions.

Cellular Effects

The effects of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, it can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can lead to reduced cellular proliferation and increased cell death.

Molecular Mechanism

At the molecular level, N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting their activity . For example, it can bind to the active site of bacterial enzymes, blocking substrate access and preventing enzymatic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes . These interactions often involve a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions, which stabilize the compound-protein complex.

Temporal Effects in Laboratory Settings

The temporal effects of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies in vitro have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis . In vivo studies have also demonstrated that the compound’s effects can persist over extended periods, leading to significant changes in tissue morphology and function .

Dosage Effects in Animal Models

The effects of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level lead to adverse outcomes, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites can then be further processed through conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other drugs.

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPQAAAXCKUXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2849702.png)

![2-{1-(2-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2849710.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849711.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2849717.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)